molecular formula C13H13N3 B14626626 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile CAS No. 55467-98-6

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile

Cat. No.: B14626626
CAS No.: 55467-98-6
M. Wt: 211.26 g/mol
InChI Key: UKCFDFUCKBOCQY-UHFFFAOYSA-N
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Description

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile is an organic compound that features a naphthalene ring substituted with an amino group and a propanenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile typically involves the reaction of 8-amino-1-naphthalenamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile is unique due to its combination of a naphthalene ring, an amino group, and a nitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

55467-98-6

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

3-[(8-aminonaphthalen-1-yl)amino]propanenitrile

InChI

InChI=1S/C13H13N3/c14-8-3-9-16-12-7-2-5-10-4-1-6-11(15)13(10)12/h1-2,4-7,16H,3,9,15H2

InChI Key

UKCFDFUCKBOCQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)NCCC#N

Origin of Product

United States

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